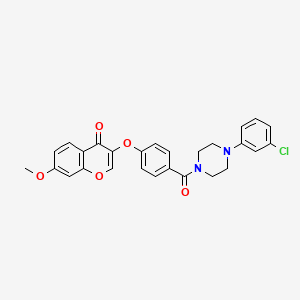
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H23ClN2O5 and its molecular weight is 490.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperazine moiety, which is known for its psychoactive properties, and a chromenone structure that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes:
- A piperazine ring, which is associated with various neuropharmacological activities.
- A chromenone backbone, known for its antioxidant and anti-inflammatory properties.
The biological activity of this compound primarily involves interactions with serotonin receptors. Specifically, it acts as a partial agonist at the 5-HT2A and 5-HT2C receptors while exhibiting antagonistic behavior at the 5-HT2B receptor. This dual action suggests a potential for modulating mood and anxiety disorders.
1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The activation of the 5-HT2A and 5-HT2C receptors is linked to increased serotonin levels in the brain, which may alleviate symptoms of depression .
2. Antipsychotic Effects
The piperazine derivatives have shown promise in treating psychosis by modulating dopaminergic and serotonergic pathways. Case studies have demonstrated that related compounds reduce psychotic symptoms in patients with schizophrenia .
3. Antinociceptive Properties
Studies have reported that this class of compounds can exhibit pain-relieving properties through modulation of pain pathways in the central nervous system. The analgesic effect is likely mediated by interactions with serotonin receptors .
Case Studies
Several studies have evaluated the biological activity of analogs related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antidepressant effects in rodent models; showed significant reduction in immobility time during forced swim tests. |
| Study 2 | Evaluated antinociceptive activity; demonstrated reduced pain response in hot plate tests compared to control groups. |
| Study 3 | Assessed anxiolytic effects; results indicated decreased anxiety-like behavior in elevated plus maze tests. |
属性
IUPAC Name |
3-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy]-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-33-22-9-10-23-24(16-22)34-17-25(26(23)31)35-21-7-5-18(6-8-21)27(32)30-13-11-29(12-14-30)20-4-2-3-19(28)15-20/h2-10,15-17H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQGJARJISBCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














